5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 851969-24-9
Cat. No.: VC5584138
Molecular Formula: C22H21FN6O3S
Molecular Weight: 468.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851969-24-9 |
|---|---|
| Molecular Formula | C22H21FN6O3S |
| Molecular Weight | 468.51 |
| IUPAC Name | 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-6-8-16(9-7-15)29(31)32)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,19,30H,10-13H2,1H3 |
| Standard InChI Key | RNZHSBDHUKQEMZ-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O |
Introduction
Structural Features and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A thiazolo[3,2-b] triazole bicyclic system, which confers rigidity and electronic diversity.
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A 4-(2-fluorophenyl)piperazine moiety, known for its role in modulating neurotransmitter systems.
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A 4-nitrophenylmethyl group, introducing electron-withdrawing characteristics that influence reactivity and binding affinity.
The molecular formula C₂₂H₂₁FN₆O₃S (molecular weight: 468.51 g/mol) reflects the integration of these subunits. The IUPAC name, 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-thiazolo[3,2-b] triazol-6-ol, systematically describes its connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 851969-24-9 |
| Molecular Formula | C₂₂H₂₁FN₆O₃S |
| Molecular Weight | 468.51 g/mol |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)N+[O-])N4CCN(CC4)C5=CC=CC=C5F)O |
| InChIKey | RNZHSBDHUKQEMZ-UHFFFAOYSA-N |
The presence of the 2-fluorophenyl group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the 4-nitrophenyl group may facilitate redox interactions in biological systems.
Synthesis and Manufacturing
Reaction Pathways
Synthesis involves a multi-step sequence leveraging nucleophilic substitution and condensation reactions. Key steps include:
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Formation of the thiazolo-triazole core: Cyclization of thioamide precursors under basic conditions.
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Introduction of the piperazine moiety: Alkylation of the triazole nitrogen with 1-(2-fluorophenyl)piperazine.
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Coupling of the 4-nitrophenylmethyl group: Friedel-Crafts or Mannich-type reactions to attach the aromatic substituent.
Precise control over temperature, solvent polarity, and catalysts (e.g., Lewis acids) is critical to achieving yields >70%. Industrial-scale production would require optimization for reproducibility, potentially employing continuous-flow reactors to enhance efficiency.
| Target | Mechanism | Potential Application |
|---|---|---|
| Dopamine D₂ receptor | Partial agonist | Schizophrenia treatment |
| Topoisomerase II | Inhibition | Anticancer therapy |
| Bacterial gyrase | DNA supercoiling disruption | Antibacterial agent |
Analytical Characterization
Structural Confirmation
Post-synthesis, the compound’s purity and structure are verified using:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks.
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High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) via reverse-phase columns.
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 468.51.
Table 3: Analytical Parameters
| Technique | Conditions | Outcome |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 7.85 (d, J=8.4 Hz, 2H, ArH) | Confirms aromatic protons |
| HPLC (C18 column) | 70:30 MeOH:H₂O, 1 mL/min | Retention time: 12.3 min |
Applications and Future Directions
Therapeutic Development
While preclinical data remain limited, structural analogs have entered Phase I trials for solid tumors and Gram-positive infections. This compound’s nitro group could be reduced to an amine (-NH₂) for prodrug strategies, enhancing solubility and targeting hypoxic tumor microenvironments.
Challenges and Innovations
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Synthetic Complexity: Multi-step synthesis raises production costs, necessitating greener catalysts (e.g., biocatalysts).
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Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability and reduce hepatic first-pass metabolism.
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